N-(2-Aminoethyl)-3alpha,7alpha-dihydroxy-5beta-cholan-24-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminoethyl)-3alpha,7alpha-dihydroxy-5beta-cholan-24-amide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both amino and hydroxyl functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-3alpha,7alpha-dihydroxy-5beta-cholan-24-amide typically involves multiple steps. One common method starts with the reaction of ethanolamine with dichloromethane to form an intermediate. This intermediate is then reacted with benzyl chloroformate under alkaline conditions to produce another intermediate. Subsequent reactions with 4-tosyl chloride and morpholine, followed by catalytic hydrogenation, yield the final product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-3alpha,7alpha-dihydroxy-5beta-cholan-24-amide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while substitution reactions can produce various alkylated derivatives.
Scientific Research Applications
N-(2-Aminoethyl)-3alpha,7alpha-dihydroxy-5beta-cholan-24-amide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-3alpha,7alpha-dihydroxy-5beta-cholan-24-amide involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-Aminoethyl)piperazine
- N-(2-Aminoethyl)-1-aziridineethanamine
Uniqueness
N-(2-Aminoethyl)-3alpha,7alpha-dihydroxy-5beta-cholan-24-amide is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
78793-10-9 |
---|---|
Molecular Formula |
C26H46N2O3 |
Molecular Weight |
434.7 g/mol |
IUPAC Name |
(4R)-N-(2-aminoethyl)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide |
InChI |
InChI=1S/C26H46N2O3/c1-16(4-7-23(31)28-13-12-27)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(29)14-17(25)15-22(24)30/h16-22,24,29-30H,4-15,27H2,1-3H3,(H,28,31)/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-/m1/s1 |
InChI Key |
PJQVFKBWSMRJQG-BJLOMENOSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)NCCN)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)NCCN)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.